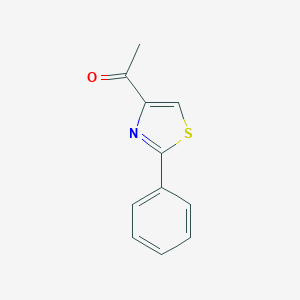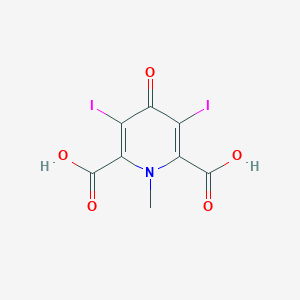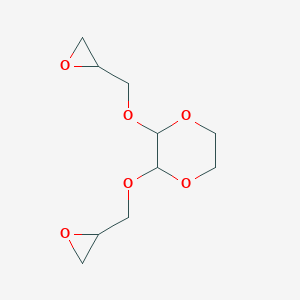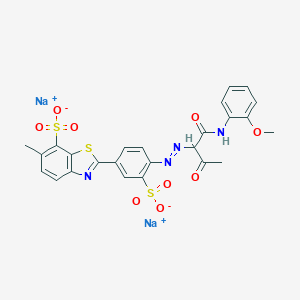
1-(2-Fenil-1,3-tiazol-4-il)etan-1-ona
Descripción general
Descripción
The compound 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, related thiazole derivatives have been synthesized and characterized, indicating the relevance of this class of compounds in various chemical and pharmacological contexts.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-component reactions, as seen in the one-pot synthesis method developed for 2-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]phenols, which could potentially be adapted for the synthesis of the compound . Another relevant synthesis approach is the Schiff base formation, as demonstrated in the synthesis of thiazole-based Schiff base derivatives . These methods highlight the versatility and adaptability of synthetic routes for thiazole compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is typically confirmed using spectroscopic techniques such as FT-IR, NMR (1H and 13C), and UV-Vis, as well as X-ray crystallography . Density functional theory (DFT) calculations are also employed to optimize the molecular geometry and predict vibrational modes, chemical shifts, and electronic properties, which are then compared with experimental data for validation .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring, as indicated by frontier orbital analysis, which suggests a higher sensitivity to nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be assessed through thermal analysis methods such as TG/DTA, which provide insights into the thermal stability and decomposition patterns of these compounds . The solubility, melting points, and other physicochemical characteristics are typically determined experimentally and can be influenced by the specific substituents and structural features of the thiazole ring.
Aplicaciones Científicas De Investigación
1-(2-Fenil-1,3-tiazol-4-il)etan-1-ona: Un análisis integral de las aplicaciones de investigación científica
Inhibición de la lipooxigenasa: Este compuesto se ha explorado como un posible inhibidor de la lipooxigenasa (LOX), una enzima que contribuye a la producción de leucotrienos involucrados en las respuestas inflamatorias. Su inhibición es significativa en la investigación de tratamientos para enfermedades inflamatorias y el asma .
Actividad antimicrobiana: Se ha demostrado que los derivados de tiazol inhiben patógenos bacterianos, lo que sugiere que este compuesto también puede poseer propiedades antimicrobianas que podrían ser valiosas en el desarrollo de nuevos antibióticos .
Investigación anticancerígena: Algunos derivados de tiazol han mostrado actividad citotóxica en líneas celulares tumorales humanas, lo que indica que la this compound podría investigarse por sus posibles efectos antitumorales .
Actividades analgésicas y antiinflamatorias: Compuestos similares a la this compound han demostrado actividades analgésicas y antiinflamatorias significativas, lo que los convierte en candidatos para la investigación del alivio del dolor y el tratamiento de la inflamación .
Propiedades antioxidantes: Se han sintetizado y cribado derivados de tiazol por sus propiedades antioxidantes in vitro, lo que sugiere que este compuesto también puede servir como un potente antioxidante en estudios científicos .
Desarrollo de agentes antidiabéticos: Los derivados de tiazol se están utilizando como fármacos en el tratamiento de la diabetes, lo que indica que este compuesto podría explorarse por su utilidad en la investigación de medicamentos antidiabéticos .
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one, also known as PTEO, is lipoxygenase (LOX) . LOX is an enzyme that plays a crucial role in the production of leukotrienes, which are lipid mediators involved in several immune responses .
Mode of Action
PTEO has been explored as a potential inhibitor of LOX . By inhibiting LOX, PTEO can potentially reduce the production of leukotrienes, thereby modulating the immune response .
Biochemical Pathways
The inhibition of LOX by PTEO affects the leukotriene biosynthesis pathway . Leukotrienes are involved in various physiological and pathological processes, including inflammation, allergy, and cardiovascular disease. Therefore, the inhibition of LOX can have significant downstream effects on these processes .
Result of Action
The primary result of PTEO’s action is the potential modulation of immune responses through the inhibition of leukotriene production . This can have significant effects at the molecular and cellular levels, potentially influencing processes such as inflammation and allergy .
Análisis Bioquímico
Biochemical Properties
The compound 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one interacts with various enzymes and proteins in biochemical reactions . Notably, it has been identified as a potential inhibitor of the enzyme lipoxygenase (LOX) . LOX plays a crucial role in the production of leukotrienes, which are lipid mediators involved in several physiological and pathological processes .
Cellular Effects
Given its potential inhibitory effect on LOX, it may influence cell function by modulating the production of leukotrienes . Leukotrienes are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level by inhibiting the enzyme LOX . This inhibition could lead to a decrease in the production of leukotrienes, thereby influencing various cellular and physiological processes .
Propiedades
IUPAC Name |
1-(2-phenyl-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGZFPRAKXWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345490 | |
| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
10045-52-0 | |
| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)










![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
